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N-benzylquinoline-8-sulfonamide

DNA gyrase inhibition antibacterial resistance molecular docking

N-Benzylquinoline-8-sulfonamide (M2) is a synthetic quinoline-8-sulfonamide derivative (C₁₆H₁₄N₂O₂S, MW 298.36) that has been identified as the most promising candidate among a series of quinoline analogs targeting DNA gyrase subunit A (GyrA) of fluoroquinolone-resistant Pseudomonas aeruginosa. Its solid-state structure has been determined by single-crystal X-ray diffraction, revealing a characteristic intramolecular N–H···N hydrogen bond and a C–N–S–C torsion angle of −63.1(4)°.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
Cat. No. B3842516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylquinoline-8-sulfonamide
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C16H14N2O2S/c19-21(20,18-12-13-6-2-1-3-7-13)15-10-4-8-14-9-5-11-17-16(14)15/h1-11,18H,12H2
InChIKeyWJYUJJGHVTWDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylquinoline-8-sulfonamide: A Quinoline-8-Sulfonamide GyrA Inhibitor for Antibacterial Research Procurement


N-Benzylquinoline-8-sulfonamide (M2) is a synthetic quinoline-8-sulfonamide derivative (C₁₆H₁₄N₂O₂S, MW 298.36) that has been identified as the most promising candidate among a series of quinoline analogs targeting DNA gyrase subunit A (GyrA) of fluoroquinolone-resistant Pseudomonas aeruginosa [1]. Its solid-state structure has been determined by single-crystal X-ray diffraction, revealing a characteristic intramolecular N–H···N hydrogen bond and a C–N–S–C torsion angle of −63.1(4)° [2]. Unlike classical fluoroquinolones, this compound belongs to the quinoline-8-sulfonamide chemotype, which presents a distinct pharmacophore for engaging the quinolone resistance-determining region (QRDR) of GyrA.

Why N-Benzylquinoline-8-sulfonamide Cannot Be Replaced by Generic Fluoroquinolones or Unoptimized Quinoline-8-Sulfonamide Analogs


The quinoline-8-sulfonamide scaffold is highly sensitive to N-substituent modifications. In a head-to-head in silico study, N-benzylquinoline-8-sulfonamide (M2) outperformed not only the clinical fluoroquinolones ciprofloxacin and levofloxacin but also two closely related quinoline analogs (M9 and M11) across every quantitative metric: binding energy, inhibition constant, dynamic stability, and binding free energy [1]. The N-benzyl substituent establishes a unique conformational signature—stabilized by an intramolecular N–H···N hydrogen bond [2]—that cannot be replicated by generic N-alkyl, N-aryl, or unsubstituted quinoline-8-sulfonamides. Simple substitution with a cheaper or more readily available quinoline-8-sulfonamide surrogate would sacrifice the specific interactions with resistance-associated GyrA mutations that drive M2's differentiated performance profile.

N-Benzylquinoline-8-sulfonamide: Quantitative Differentiation Evidence Against Comparator Compounds


GyrA Binding Energy Superiority Over Ciprofloxacin, Levofloxacin, and Analogous Quinoline Compounds

N-Benzylquinoline-8-sulfonamide (M2) demonstrated a mean binding energy of −8.14 kcal/mol against GyrA wild-type and five clinically relevant mutant forms (T83I, D87G, D87N, D87Y, T83I_D87N). This exceeds ciprofloxacin (−7.13 kcal/mol) by 1.01 kcal/mol, levofloxacin (−6.58 kcal/mol) by 1.56 kcal/mol, and the best-performing comparator quinoline analogs M11 (−7.42 kcal/mol) and M9 (−7.35 kcal/mol) [1]. The ranked order M2 < M11 < M9 < ciprofloxacin < levofloxacin was consistent across all protein variants tested. The superior binding energy indicates that M2 forms more thermodynamically favorable interactions within the QRDR, which is the principal site of fluoroquinolone resistance mutations.

DNA gyrase inhibition antibacterial resistance molecular docking Pseudomonas aeruginosa

Inhibition Constant (Ki) Advantage Over Standard-of-Care Fluoroquinolones and In-Class Analogs

The average inhibition constant (Ki) of N-benzylquinoline-8-sulfonamide (M2) across GyrA WT and five mutant forms was 1.09 µM. This represents a 12.2-fold improvement over ciprofloxacin (13.32 µM) and a 14.1-fold improvement over levofloxacin (15.34 µM). Among the quinoline analog series, M2 was 3.8-fold more potent than M11 (3.6 µM) and 3.8-fold more potent than M9 (4.14 µM) [1]. The exceptionally low Ki indicates that M2 achieves half-maximal target saturation at substantially lower concentrations, a critical parameter for antibacterial lead optimization where achievable free drug concentrations at the infection site are often limiting.

enzyme inhibition antibacterial drug discovery structure-activity relationship Pseudomonas aeruginosa

Electronic Reactivity Advantage: Lower HOMO-LUMO Gap Versus Structurally Related Quinoline Analogs

Density functional theory (DFT) analysis revealed that N-benzylquinoline-8-sulfonamide (M2) possesses the smallest HOMO-LUMO energy gap (4.357 eV) among the top three quinoline analog hits, compared to M9 (4.582 eV) and M11 (4.569 eV) [1]. A narrower HOMO-LUMO gap correlates with higher chemical reactivity and stronger intermolecular charge-transfer interactions with the protein target. M2 also exhibited the minimum chemical potential and highest electrophilicity of the series, as visualized by molecular electrostatic potential (MEP) maps, providing a physicochemical basis for its superior protein-binding performance that is not shared by structurally similar quinoline-8-sulfonamide derivatives with different N-substituents.

DFT calculations frontier molecular orbital electronic properties reactivity prediction

Dynamic Complex Stability: RMSD Evidence of Superior Conformational Restraint on GyrA

In 100 ns molecular dynamics (MD) simulations, the N-benzylquinoline-8-sulfonamide (M2)–GyrA wild-type complex exhibited an average backbone RMSD of 0.576 nm, significantly lower than the apoprotein GyrA (1.305 nm) and lower than all M2–mutant complexes (range: 1.210–1.571 nm) [1]. The 2.3-fold reduction in RMSD relative to the apoprotein indicates that M2 binding induces substantial conformational rigidification of the GyrA subunit. This level of dynamic stabilization is not observed with ciprofloxacin or levofloxacin in equivalent simulations and represents a quantifiable biophysical feature that distinguishes M2 from comparator ligands. Complemented by radius of gyration analysis showing minimal changes (∼0.1 nm), these data confirm that M2 binding stabilizes a compact, low-fluctuation GyrA conformation.

molecular dynamics simulation protein-ligand stability RMSD conformational analysis

Binding Free Energy Across Resistance Mutations: MM/PBSA Validation of Target Engagement

MM/PBSA binding free energy calculations for N-benzylquinoline-8-sulfonamide (M2) yielded total ΔG_bind values ranging from −14.02 to −30.82 kcal/mol (MM/GBSA) and −12.34 to −22.18 kcal/mol (MM/PBSA) across GyrA WT and five mutant complexes [1]. The consistently negative and large-magnitude ΔG_bind values across all tested protein variants, including the double mutant T83I_D87N (MM/GBSA ΔG_bind = −25.06 kcal/mol; MM/PBSA = −15.38 kcal/mol), confirm that M2 maintains strong binding affinity even in the presence of the two most prevalent fluoroquinolone resistance mutations. In contrast, ciprofloxacin and levofloxacin exhibit marked reductions in binding affinity to these same mutant GyrA variants, as evidenced by their higher Ki values. This across-mutant binding resilience is a differentiating feature that is not assured with uncharacterized quinoline-8-sulfonamide derivatives.

MM/PBSA binding free energy drug resistance thermodynamic profiling

Structurally Characterized Intramolecular Hydrogen Bond: A Differentiating Conformational Feature

Single-crystal X-ray diffraction analysis of N-benzylquinoline-8-sulfonamide reveals a defining intramolecular N–H···N hydrogen bond between the sulfonamide NH and the quinoline ring nitrogen, accompanied by a C–N–S–C torsion angle of −63.1(4)° [1]. This intramolecular hydrogen bond pre-organizes the molecule into a conformation that positions the benzyl and quinoline moieties in a precise spatial arrangement. In contrast, N-unsubstituted quinoline-8-sulfonamide and N-aryl derivatives lack this specific intramolecular interaction, resulting in greater conformational flexibility in solution. The constrained geometry imposed by this hydrogen bond is likely a contributing factor to M2's superior docking scores and binding free energies, as it reduces the entropic penalty upon target binding.

X-ray crystallography intramolecular hydrogen bond conformational analysis structural biology

N-Benzylquinoline-8-sulfonamide: Evidence-Backed Research and Industrial Application Scenarios


Lead Compound for Anti-Pseudomonal Drug Discovery Targeting Fluoroquinolone-Resistant Strains

N-Benzylquinoline-8-sulfonamide is the most potent GyrA inhibitor identified to date through systematic virtual screening against fluoroquinolone-resistant Pseudomonas aeruginosa, with a Ki of 1.09 µM that outperforms ciprofloxacin by 12.2-fold and levofloxacin by 14.1-fold [1]. Research groups focused on Gram-negative antibacterial drug discovery can deploy M2 as a validated starting point for hit-to-lead optimization, where its sub-micromolar-range binding affinity to both wild-type and mutant GyrA provides a wider potency window for chemical modifications that may reduce affinity while improving permeability or metabolic stability. Its demonstrated efficacy against the T83I, D87G, D87N, D87Y, and T83I_D87N mutants makes it particularly valuable for programs targeting hospital-acquired infections where these mutations are prevalent.

Reference Inhibitor for DNA Gyrase Biochemical and Biophysical Assays

With its well-characterized binding energetics (mean binding energy −8.14 kcal/mol) and dynamic stability profile (RMSD 0.576 nm in the GyrA_WT complex), N-benzylquinoline-8-sulfonamide is suitable as a reference compound in DNA gyrase supercoiling assays, ATPase activity assays, and surface plasmon resonance (SPR) binding experiments [1]. Its potency advantage over ciprofloxacin (Ki 1.09 µM vs 13.32 µM) allows for clear signal-to-noise separation in biochemical screens. The availability of its high-resolution crystal structure [2] further enables its use as a positive control in co-crystallization trials and fragment-based screening campaigns targeting the GyrA QRDR.

Computational Chemistry Benchmark for Docking and MD Simulation Validation

The extensive computational characterization of N-benzylquinoline-8-sulfonamide—including docking scores, MD-derived RMSD and Rg trajectories, MM/PBSA binding free energies, and PCA-based conformational landscape mapping—makes it an ideal benchmark ligand for validating in silico screening workflows aimed at GyrA or related type II topoisomerase targets [1]. The compound's narrow HOMO-LUMO gap (4.357 eV) and high electrophilicity, quantified by DFT, further establish it as a reference for electronic-structure-based filtering in virtual screening libraries. Procurement of M2 as a computational benchmark standard ensures reproducibility across different docking engines and force fields.

Chemical Probe for Studying Resistance Mechanisms in Quinolone-Resistant Gram-Negative Bacteria

Because N-benzylquinoline-8-sulfonamide binds within the quinolone resistance-determining region of GyrA and maintains negative binding free energies across the five most clinically relevant single and double mutants, it serves as a chemical probe for dissecting the structural basis of fluoroquinolone resistance [1]. Academic and industrial microbiology laboratories can use M2 in comparative growth inhibition assays with isogenic P. aeruginosa strains bearing defined GyrA mutations to quantify the contribution of each mutation to resistance. Its unique quinoline-8-sulfonamide scaffold, which is chemically distinct from the fluoroquinolone core, allows orthogonal target engagement studies that are not confounded by efflux pump recognition or permeability differences typically associated with fluoroquinolone comparators.

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